![molecular formula C21H21NO2S B12613878 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one CAS No. 918543-42-7](/img/structure/B12613878.png)
3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyridinone core substituted with methoxyphenyl and sulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and ketones.
Introduction of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced under specific conditions to form dihydropyridinone derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl group.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: Possible applications in the development of organic electronic materials.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfanyl and methoxyphenyl groups. Further research is needed to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.
Sulfanyl-substituted pyridinones: Compounds with similar sulfanyl and pyridinone structures.
Uniqueness
3-[(4-Methoxyphenyl)sulfanyl]-4,5,6-trimethyl-1-phenylpyridin-2(1H)-one is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
918543-42-7 |
|---|---|
Molekularformel |
C21H21NO2S |
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)sulfanyl-4,5,6-trimethyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C21H21NO2S/c1-14-15(2)20(25-19-12-10-18(24-4)11-13-19)21(23)22(16(14)3)17-8-6-5-7-9-17/h5-13H,1-4H3 |
InChI-Schlüssel |
IODHUWFYLWQHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)C(=C1C)SC2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


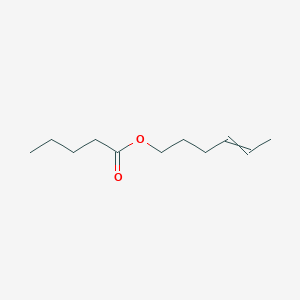
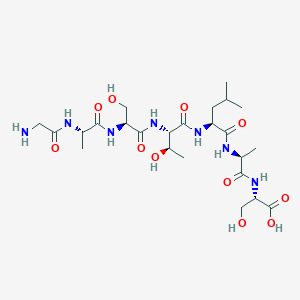
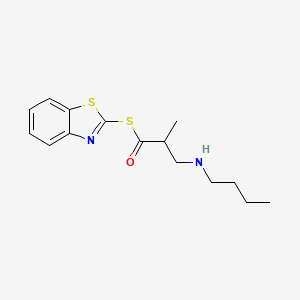
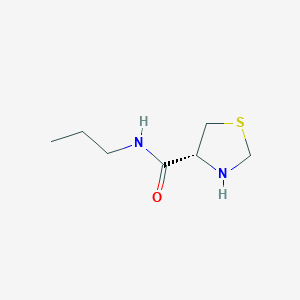

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
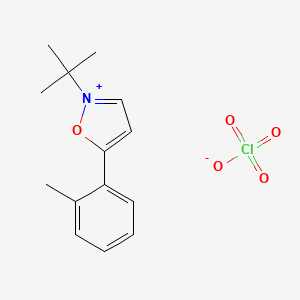




![1,1'-[3-(tert-Butylperoxy)prop-1-ene-1,3-diyl]dibenzene](/img/structure/B12613867.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)

